Stigmasta-4,22-diene-3beta,6beta-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

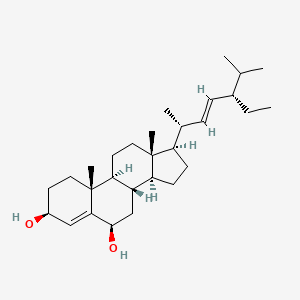

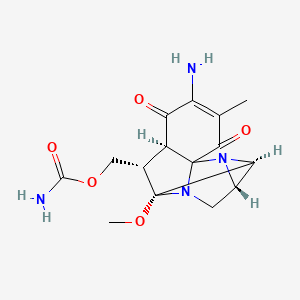

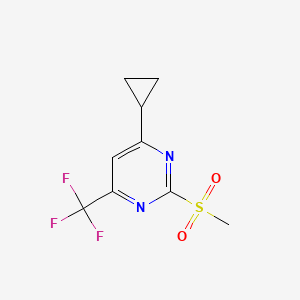

Stigmasta-4,22-diene-3beta,6beta-diol is a natural product with the molecular formula C29H48O2 and a molecular weight of 428.69 . It is used for research related to life sciences .

Molecular Structure Analysis

The molecule contains a total of 82 bonds, including 34 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

This compound has a boiling point of 535.7±38.0 °C and a density of 1.03±0.1 g/cm3 . It also has a molar refractivity of 130.6±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 415.5±5.0 cm3 .Scientific Research Applications

Isolation from Natural Sources :

- Stigmasta-4,22-diene-3beta,6beta-diol was isolated from the plant Abelmoschus esculentus, along with other related compounds (Lu Jia et al., 2010).

- This compound was also isolated from the green alga Codium Divaricatum Holmes, which is used in traditional Chinese medicine for its anti-cancer properties (Zhizhou He et al., 2010).

Biological Activities :

- Antiproliferative and apoptotic effects: this compound and related compounds showed antiproliferative effects against human prostate cancer cells via induction of apoptosis (Tao Shen et al., 2012).

- Anticancer properties: Compounds including this compound isolated from Hedyotis diffusa showed activity against certain cancer cell lines, especially breast cancer lines (Tan Ning, 2002).

- Cytotoxic effects: Derivatives of stigmasterol, including this compound, exhibited cytotoxic activities against human fibrosarcoma cell lines (L. Sandjo et al., 2011).

Other Potential Applications :

- Spasmolytic and anti-inflammatory effects: Related compounds to this compound showed significant spasmolytic and anti-inflammatory activities (S. Ammar et al., 2009).

- Immunomodulatory properties: Sterol derivatives, including this compound, demonstrated the ability to suppress lymphoproliferation induced by T and B cell mitogens, suggesting potential immunosuppressive properties (E. Morel & M. Guyot, 1987).

Mechanism of Action

Target of Action

Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring steroidal compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it’s a natural product widely present in plants, especially in plant seeds . More research is required to elucidate the exact mode of action.

Properties

IUPAC Name |

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQCVNVIULEHRQ-YIWILWCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)